
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as NTU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU-1 is a urea-based compound that has been synthesized using a variety of methods.
Scientific Research Applications
Conformational Adjustments and Self-Assembly
Research into conformational adjustments and self-assembly of urea and thiourea-based assemblies has shown that these compounds exhibit unique structural behaviors due to intramolecular hydrogen bonding and anion-dependent heterosynthons. For example, studies on derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea have demonstrated their ability to form homodimeric sub-assemblies and undergo facile cyclization or form hydrated salts with inorganic acids, highlighting their potential in the development of anion-guided assemblies (Phukan & Baruah, 2016).
Fluorescent Sensing
Certain naphthalene-thiophene hybrid molecules have been developed as fluorescent AND logic gates for the detection of ions like Zn2+ and OAc-. These compounds demonstrate how the structural integration of naphthalene and thiophene units can be leveraged for selective ion sensing, offering insights into intracellular zinc detection and the development of novel chemosensors (Karak et al., 2013).
Chemosensors for Metal Ions
Naphthalene urea derivatives have been synthesized and shown to possess unique absorption and fluorescence responses to specific ions, such as fluoride. These studies indicate the compound's application in the development of selective fluorescent chemosensors, which could be useful for environmental monitoring and analytical chemistry (Cho et al., 2003).
Polymer Synthesis
The use of naphthalene-containing urea derivatives in polymer synthesis has been explored, with studies demonstrating their incorporation into poly(urea-urethane)s. These polymers, characterized by good yields and solubility in organic solvents, highlight the potential of such derivatives in creating new materials with desired physical properties for industrial applications (Mallakpour & Rafiee, 2007).
Anion Receptor and Metal Ion Binding
Research on naphthalene urea derivatives has also delved into their anion receptor capabilities and binding behavior towards metal ions. These studies contribute to the understanding of the compound's structural influence on its binding properties, offering avenues for the design of new anion receptors and sensors for various applications (Jeong et al., 2007).
properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)13-24(11-14-8-9-26-12-14)18(25)23-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQAXWITUWTRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
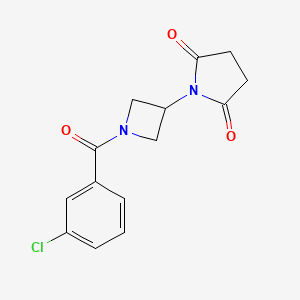
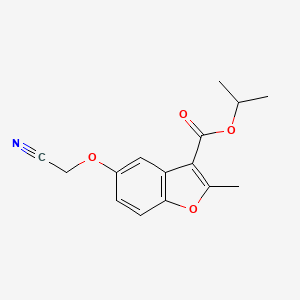
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
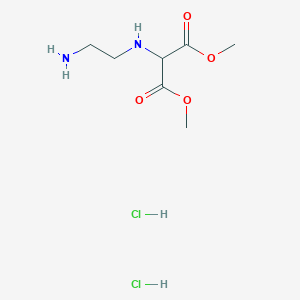
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)



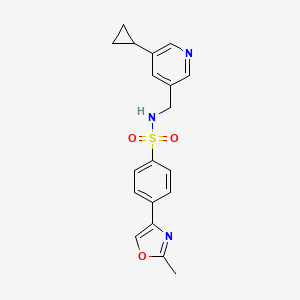
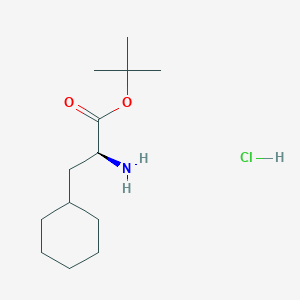
![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)